

Application Notes and Protocols for PROTAC K-Ras Degradar-3 in Mice

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Compound of Interest

Compound Name: PROTAC K-Ras Degradar-3

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated oncogene in human cancers and has long been considered an "undruggable" target.[2][4] The development of PROTACs targeting K-Ras offers a promising new therapeutic strategy for K-Ras-driven cancers.[4][5]

PROTAC K-Ras Degradar-3 (also known as compound 40) is a potent degrader of K-Ras.[6][7] In vitro studies have demonstrated its high efficacy in degrading K-Ras G12D in cancer cell lines.[6][7] These application notes provide a comprehensive overview of the available data and detailed protocols for the potential in vivo administration of **PROTAC K-Ras Degradar-3** in mouse models for preclinical research.

Quantitative Data

While specific in vivo efficacy data for **PROTAC K-Ras Degradar-3** is not yet publicly available, the following table summarizes its in vitro activity. For comparative purposes, in vivo data for other exemplary K-Ras PROTAC degraders are also presented to provide a reference for potential experimental design.

Table 1: In Vitro Activity of **PROTAC K-Ras Degradar-3**

Compound Name	Cell Line	Mutation	DC50	GI50	Reference
PROTAC K-Ras Degradar-3	SW620	K-Ras G12D	≤ 1 nM	≤ 10 nM (3D cell growth)	[6] [7]

Table 2: Examples of In Vivo Dosage and Efficacy of Other K-Ras PROTAC Degraders in Mice

PROTAC Name	Mouse Model	Dosage and Schedule	Administration Route	Key Findings	Reference
RP03707	GP2d xenograft	10 mg/kg, single dose	Intravenous (IV)	90% reduction of K-Ras G12D protein levels for 7 days.	[8]
HDB-82	K-Ras G12D-positive tumor models	10 mg/kg, once weekly (q.w.)	Intravenous (IV)	Substantial tumor growth inhibition.	[9]
PROTAC D	GP2D colorectal cancer xenograft	1 mg/kg, twice weekly (BiW) or 3 mg/kg, once weekly (QW) and once every two weeks (Q2W)	Intravenous (IV)	93-100% tumor growth inhibition (TGI).	[10]
Compound 80	AsPC-1 xenograft	Not specified	Not specified	Significant antitumor efficacy.	[5]

Experimental Protocols

The following protocols provide a general framework for the in vivo evaluation of **PROTAC K-Ras Degradar-3** in mice. These are based on standard methodologies for xenograft studies and specific formulation information available for this compound.

In Vivo Formulation of PROTAC K-Ras Degradar-3

The following are suggested vehicle formulations for the in vivo administration of **PROTAC K-Ras Degradar-3**. The choice of formulation will depend on the desired route of administration and the physicochemical properties of the final solution.

Formulation 1: For Intravenous or Intraperitoneal Administration

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Formulation 2: For Intravenous or Subcutaneous Administration

- 10% DMSO
- 90% (20% SBE- β -CD in Saline)

Formulation 3: For Oral Administration

- 10% DMSO
- 90% Corn Oil

Preparation Steps:

- Weigh the required amount of **PROTAC K-Ras Degradar-3**.
- Dissolve the compound in DMSO.

- Add the other components of the chosen formulation sequentially, ensuring complete dissolution at each step. Gentle heating or sonication may be used to aid dissolution.
- The final solution should be clear and free of precipitates before administration.

Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **PROTAC K-Ras Degradar-3**.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
- K-Ras mutant cancer cell line (e.g., SW620 for K-Ras G12D).
- Sterile PBS and Matrigel (optional).
- Calipers for tumor measurement.
- **PROTAC K-Ras Degradar-3** formulated as described above.
- Vehicle control (the formulation without the PROTAC).

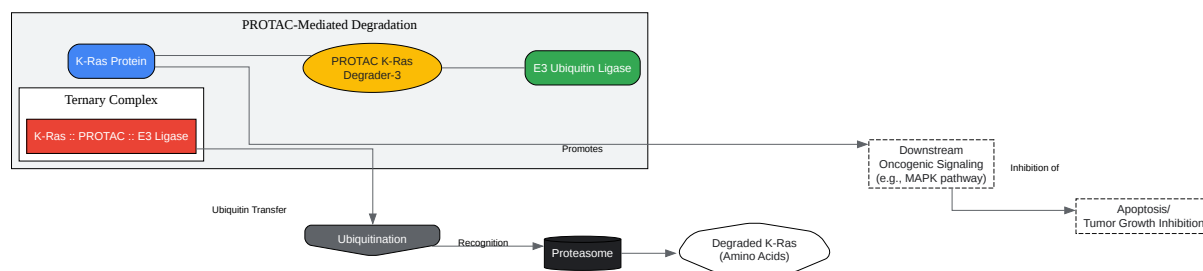
Procedure:

- Cell Culture: Culture the chosen cancer cell line under standard conditions.
- Cell Implantation:
 - Harvest the cells and resuspend them in sterile PBS at a concentration of $5-10 \times 10^6$ cells per 100 μL . Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.

- Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice to assess for any treatment-related toxicity.
- Drug Administration:
 - Administer **PROTAC K-Ras Degradar-3** to the treatment group at the desired dose and schedule. Based on data from similar compounds (Table 2), a starting dose could range from 1 to 10 mg/kg, administered via an appropriate route (e.g., IV or IP).
 - Administer the vehicle control to the control group following the same schedule and route.
- Endpoint and Analysis:
 - The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor weight and volume should be recorded.
 - Tumor samples can be processed for further analysis, such as Western blotting to assess K-Ras protein levels, or immunohistochemistry.

Visualizations

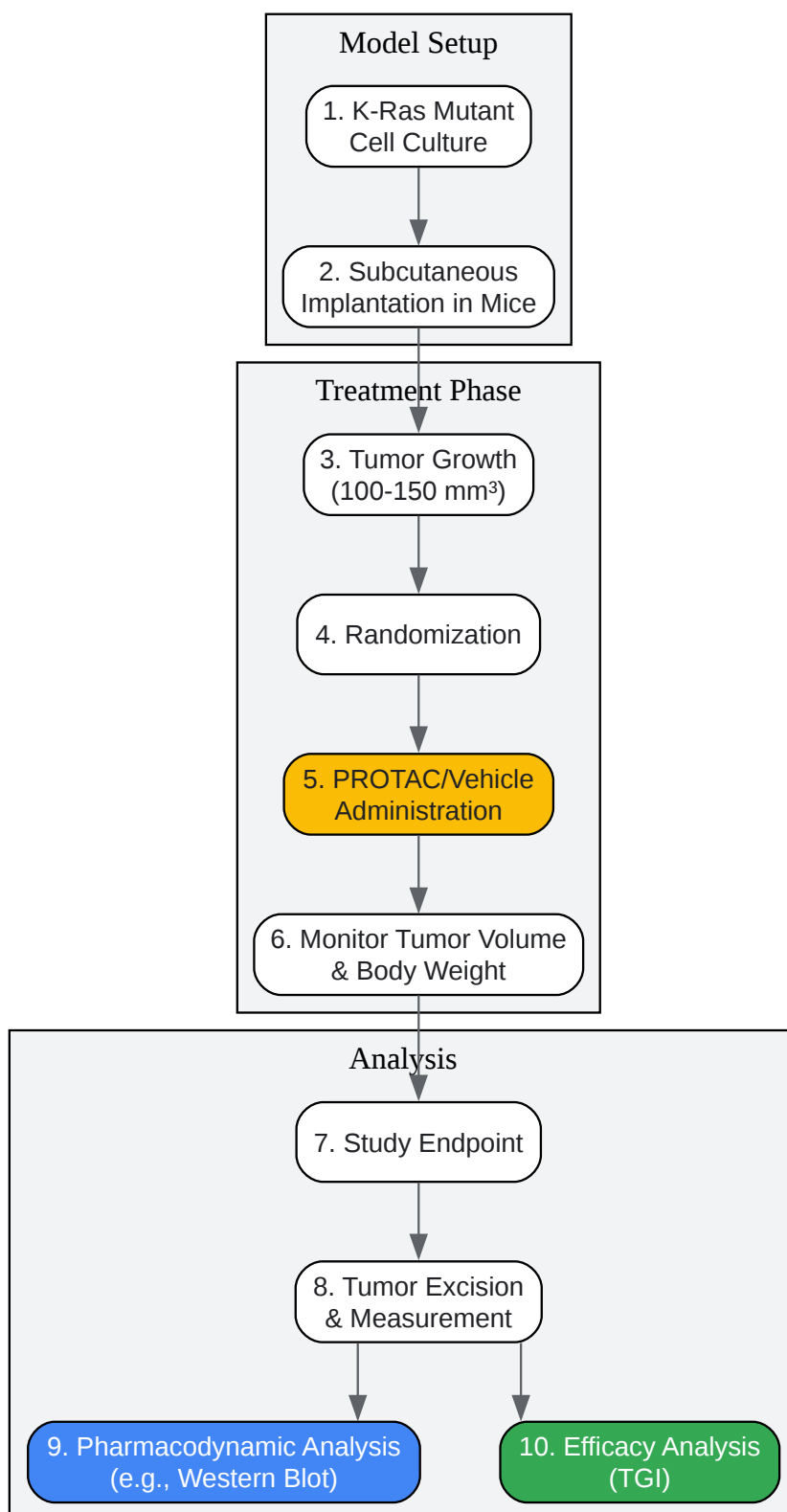
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of **PROTAC K-Ras Degradation-3** action.

Experimental Workflow



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Caption: In vivo xenograft study workflow.

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